molecular formula C15H17NO2 B14389213 Methyl 5-ethyl-4-methyl-3-phenyl-1H-pyrrole-2-carboxylate CAS No. 89649-50-3

Methyl 5-ethyl-4-methyl-3-phenyl-1H-pyrrole-2-carboxylate

Cat. No.: B14389213
CAS No.: 89649-50-3
M. Wt: 243.30 g/mol
InChI Key: WQOJLSRKKUOZOJ-UHFFFAOYSA-N
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Description

Methyl 5-ethyl-4-methyl-3-phenyl-1H-pyrrole-2-carboxylate is a heterocyclic compound that belongs to the pyrrole family Pyrroles are five-membered aromatic rings containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-ethyl-4-methyl-3-phenyl-1H-pyrrole-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl acetoacetate with aniline derivatives in the presence of a strong acid catalyst, such as hydrochloric acid, followed by esterification with methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-ethyl-4-methyl-3-phenyl-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 5-ethyl-4-methyl-3-phenyl-1H-pyrrole-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 5-ethyl-4-methyl-3-phenyl-1H-pyrrole-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but often include binding to active sites or altering protein conformation .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-methyl-3,4-diphenyl-1H-pyrrole-2-carboxylate
  • Ethyl 5-methyl-1H-pyrrole-2-carboxylate
  • 1H-Pyrrole-2,5-dione, 3-ethenyl-4-methyl-

Uniqueness

Methyl 5-ethyl-4-methyl-3-phenyl-1H-pyrrole-2-carboxylate is unique due to the specific substitution pattern on the pyrrole ring, which can influence its reactivity and properties. The presence of both ethyl and phenyl groups provides a distinct steric and electronic environment, making it a valuable compound for various applications .

Properties

CAS No.

89649-50-3

Molecular Formula

C15H17NO2

Molecular Weight

243.30 g/mol

IUPAC Name

methyl 5-ethyl-4-methyl-3-phenyl-1H-pyrrole-2-carboxylate

InChI

InChI=1S/C15H17NO2/c1-4-12-10(2)13(11-8-6-5-7-9-11)14(16-12)15(17)18-3/h5-9,16H,4H2,1-3H3

InChI Key

WQOJLSRKKUOZOJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=C(N1)C(=O)OC)C2=CC=CC=C2)C

Origin of Product

United States

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